molecular formula C41H83N10O17P3S B12063494 arachidoyl Coenzyme A (ammonium salt)

arachidoyl Coenzyme A (ammonium salt)

Cat. No.: B12063494
M. Wt: 1113.1 g/mol
InChI Key: FCQFGWHSMZFGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidoyl Coenzyme A (ammonium salt) is a biochemical compound that plays a crucial role in various biological processes. It is a derivative of coenzyme A, which is an essential cofactor in many metabolic pathways. This compound belongs to the group of long-chain acyl-coenzymes A and serves as a key lipid metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arachidoyl coenzyme A (ammonium salt) involves the condensation of arachidonic acid with coenzyme A. This reaction typically requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors. The reaction is catalyzed by the enzyme acyl-coenzyme A synthetase .

Industrial Production Methods: Industrial production of arachidoyl coenzyme A (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Arachidoyl coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Arachidoyl coenzyme A (ammonium salt) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures. This compound is involved in the catabolism of various nutrients within mitochondria and peroxisomes to generate energy and biosynthetic precursors . It also plays a role in nuclear signaling, post-translational protein modification, and gene regulation .

Comparison with Similar Compounds

Uniqueness: Arachidoyl coenzyme A (ammonium salt) is unique due to its specific fatty acid chain length and its role in specific metabolic pathways. It is particularly important in lipid metabolism and signaling processes .

Properties

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQFGWHSMZFGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H83N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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